molecular formula C13H13N3O2 B13851830 Ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate

Ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate

Cat. No.: B13851830
M. Wt: 243.26 g/mol
InChI Key: JGRAIKYAJCEVAE-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a pyridin-3-yl group at position 2, a methyl group at position 4, and an ethyl ester at position 3. Its synthesis typically involves multi-step reactions, such as condensation of pyridine-3-carboxaldehyde derivatives with ethyl acetoacetate, followed by cyclization and functionalization steps . The compound’s structural motifs are relevant in medicinal chemistry, particularly in kinase inhibitor design, due to its ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-3-18-13(17)11-8-15-12(16-9(11)2)10-5-4-6-14-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRAIKYAJCEVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyrimidine and pyridine derivatives .

Scientific Research Applications

Ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

The pyrimidine-5-carboxylate scaffold is highly versatile. Substitutions at positions 2, 4, and 5 significantly alter reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine-5-carboxylate Derivatives
Compound Name Substituents (Positions) Key Properties Similarity Score*
Ethyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate 2: Pyridin-3-yl; 4: Methyl; 5: Ethyl ester Moderate polarity, aromatic stacking, potential kinase inhibition Reference (1.00)
Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate 2: 4-Hydroxypiperidinyl; 5: Ethyl ester Enhanced solubility (due to hydroxyl group), H-bond donor/acceptor capacity 0.72
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate 2: Trifluoromethyl; 5: Ethyl ester High electronegativity, metabolic stability, lipophilicity 0.91
Ethyl 2-methylpyrimidine-5-carboxylate 2: Methyl; 5: Ethyl ester Simplified structure, lower steric hindrance, baseline reactivity 0.76

*Similarity scores derived from structural alignment algorithms (Tanimoto coefficients) .

Key Observations:
  • Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl group in Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate increases electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitution reactions . This contrasts with the electron-donating methyl group in the target compound, which stabilizes the ring but reduces electrophilicity.
  • Hydrogen-Bonding Capacity: Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate exhibits superior solubility in polar solvents (e.g., water or ethanol) due to its hydroxyl group, which also enables hydrogen bonding with biological targets .
  • Steric Effects : The pyridin-3-yl substituent in the target compound introduces steric bulk compared to simpler analogs like Ethyl 2-methylpyrimidine-5-carboxylate. This may influence binding affinity in enzyme active sites .

Spectroscopic and Crystallographic Comparisons

  • NMR Profiling : NMR studies (e.g., ) reveal that substituents in regions adjacent to the pyrimidine core (e.g., positions 2 and 4) cause distinct chemical shift patterns. For instance, the pyridin-3-yl group in the target compound deshields protons in the pyrimidine ring (δ 8.1–8.5 ppm), whereas trifluoromethyl groups induce downfield shifts due to electronegativity effects .
  • Crystallographic Behavior: Crystallography software like SHELX and ORTEP are critical for resolving substituent-induced conformational changes. For example, the methyl group at position 4 in the target compound may induce minor ring puckering (quantified via Cremer-Pople parameters ), while bulkier groups like hydroxypiperidinyl could distort the pyrimidine plane.

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